![molecular formula C25H21N3 B14170169 9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole CAS No. 923289-64-9](/img/structure/B14170169.png)
9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole is a complex organic compound that features both carbazole and imidazole moieties Carbazole is a tricyclic aromatic compound, while imidazole is a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the carbazole core, followed by the introduction of the ethyl group at the 9-position. The imidazole moiety is then introduced through a series of coupling reactions.
Synthesis of Carbazole Core: The carbazole core can be synthesized through the cyclization of biphenylamine derivatives.
Introduction of Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Coupling with Imidazole: The final step involves the coupling of the carbazole derivative with an imidazole derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s imidazole moiety makes it a potential candidate for enzyme inhibition studies.
Industry: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The carbazole moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethylcarbazole: Lacks the imidazole moiety, making it less versatile in biological applications.
3-(1H-Imidazol-1-yl)phenyl derivatives: These compounds have similar biological activities but lack the carbazole core.
Uniqueness
The combination of carbazole and imidazole moieties in 9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds containing only one of these moieties.
Propriétés
Numéro CAS |
923289-64-9 |
|---|---|
Formule moléculaire |
C25H21N3 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
9-ethyl-3-[2-(4-imidazol-1-ylphenyl)ethenyl]carbazole |
InChI |
InChI=1S/C25H21N3/c1-2-28-24-6-4-3-5-22(24)23-17-20(11-14-25(23)28)8-7-19-9-12-21(13-10-19)27-16-15-26-18-27/h3-18H,2H2,1H3 |
Clé InChI |
ZNXYVZRAQWRRHG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)N4C=CN=C4)C5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


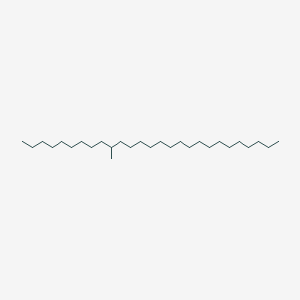

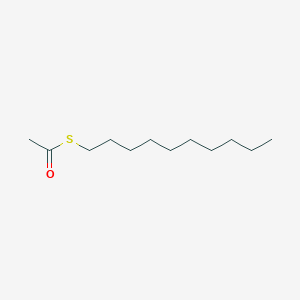

![Phenyl[(phenylcarbamoyl)oxy]acetic acid](/img/structure/B14170120.png)

![N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14170131.png)
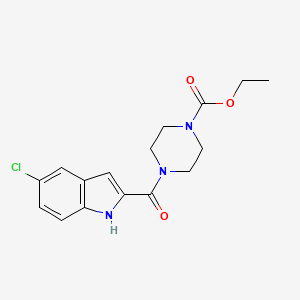

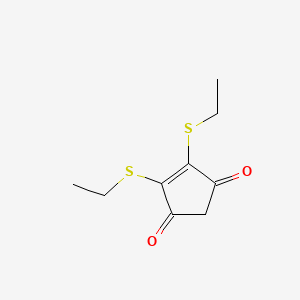

![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)
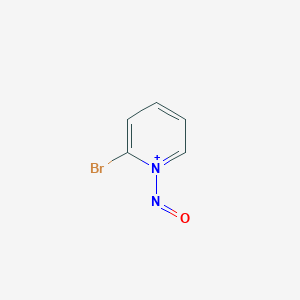
![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)
